Cas no 954082-57-6 (N'-cyclohexyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide)

N'-cyclohexyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide is a specialized diamide compound featuring a cyclohexyl group and a phenyl-substituted morpholine moiety. Its unique structure imparts potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The cyclohexyl and phenylmorpholine groups contribute to enhanced lipophilicity and conformational rigidity, which may influence binding affinity in target interactions. This compound is characterized by its high purity and stability under standard conditions, making it suitable for further derivatization or mechanistic studies. Its well-defined molecular architecture allows for precise modifications, supporting applications in drug discovery and molecular design.
N'-cyclohexyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide structure
954082-57-6 structure
Product Name:N'-cyclohexyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide
CAS No:954082-57-6
MF:C20H29N3O3
MW:359.46256518364
CID:6205782
PubChem ID:16892949
Update Time:2025-11-07

N'-cyclohexyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-cyclohexyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide
    • N'-cyclohexyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide
    • 954082-57-6
    • AKOS024491022
    • N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
    • N'-cyclohexyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
    • VU0630199-1
    • F5024-0016
    • Inchi: 1S/C20H29N3O3/c24-19(20(25)22-17-9-5-2-6-10-17)21-11-12-23-13-14-26-18(15-23)16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H,21,24)(H,22,25)
    • InChI Key: DJSZJOUZBRHUFQ-UHFFFAOYSA-N
    • SMILES: O1CCN(CCNC(C(NC2CCCCC2)=O)=O)CC1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 359.22089180g/mol
  • Monoisotopic Mass: 359.22089180g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 70.7Ų

N'-cyclohexyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide Pricemore >>

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Additional information on N'-cyclohexyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide

Professional Introduction to N'-cyclohexyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide (CAS No. 954082-57-6)

N'-cyclohexyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide, identified by its Chemical Abstracts Service number CAS No. 954082-57-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its complex molecular structure, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular framework of N'-cyclohexyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide incorporates several key functional groups, including a cyclohexyl moiety and a morpholine ring. These structural elements contribute to its unique chemical behavior and biological activity. The cyclohexyl group provides steric hindrance, which can influence the compound's solubility and metabolic stability, while the morpholine ring is known for its ability to enhance binding affinity to biological targets.

In recent years, there has been growing interest in the development of molecules that can modulate enzyme activity and cellular processes. N'-cyclohexyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide has been studied for its potential as an inhibitor of various enzymes involved in critical biological pathways. For instance, preliminary research suggests that this compound may interact with kinases and phosphodiesterases, which are implicated in numerous diseases, including cancer and inflammatory disorders.

The pharmacological profile of N'-cyclohexyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide has been explored through both in vitro and in vivo studies. These investigations have highlighted its ability to exhibit dose-dependent effects on target proteins, leading to modulation of cellular signaling cascades. Such findings are particularly intriguing given the increasing demand for selective inhibitors that can minimize off-target effects and improve therapeutic outcomes.

One of the most compelling aspects of N'-cyclohexyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide is its potential for structural optimization. By leveraging computational chemistry techniques, researchers have been able to design derivatives of this compound that enhance its pharmacokinetic properties. For example, modifications aimed at improving solubility and reducing metabolic clearance have shown promise in preclinical models, suggesting that this compound could be a viable lead for further development.

The synthesis of N'-cyclohexyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high purity. Techniques such as multi-step organic synthesis, coupled with purification methods like column chromatography, have enabled researchers to obtain sufficient quantities for detailed biochemical characterization.

In conclusion, N'-cyclohexyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide (CAS No. 954082-57-6) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activity position it as a valuable candidate for further exploration in drug discovery. As research continues to uncover new insights into its mechanisms of action, this compound is likely to play an increasingly important role in the development of innovative therapeutic strategies.

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